molecular formula C12H12N4O2 B11465659 2-Amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B11465659
M. Wt: 244.25 g/mol
InChI Key: CEAUOTALZQQKAH-UHFFFAOYSA-N
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Description

2-Amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile: is a complex organic compound with intriguing structural features. Let’s break it down:

    2-Amino: Indicates the presence of an amino group (NH₂) at one of the carbon atoms.

    6-(2,2-dimethylpropanoyl): Refers to a substituent attached to the sixth carbon, specifically a 2,2-dimethylpropanoyl group.

    4-oxo: Indicates a ketone group (C=O) at the fourth carbon.

    3-azabicyclo[3.1.0]hex-2-ene: Describes the bicyclic ring system, which includes a nitrogen atom (azabicyclo) and a double bond (ene).

    1,5-dicarbonitrile: Indicates two cyano (CN) groups attached to carbons one and five.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of suitable precursors, such as malononitrile derivatives, with appropriate reagents. For example, benzylidene derivatives of malononitrile dimer can react with bromo (cyano)acetic acid amide or esters to yield the desired 2-amino-6-aryl-5-cyano-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1-carboxylic acid amides and esters .

Industrial Production:: While industrial-scale production methods may vary, researchers have explored the use of cyclopropane derivatives as starting materials. These derivatives undergo transamination with primary and secondary amines to form the desired compound .

Scientific Research Applications

This compound finds applications across various scientific fields:

    Medicine: Its unique structure may contribute to potential drug development.

    Chemistry: Researchers explore its reactivity and transformations.

    Industry: It could serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further investigation could reveal related structures and their distinct features.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

2-amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C12H12N4O2/c1-10(2,3)7(17)6-11(4-13)8(15)16-9(18)12(6,11)5-14/h6H,1-3H3,(H2,15,16,18)

InChI Key

CEAUOTALZQQKAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1C2(C1(C(=O)N=C2N)C#N)C#N

Origin of Product

United States

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